(Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Molecular docking Fluorine substitution GlcN-6P synthase

For research programs targeting multidrug-resistant Gram-negative infections and antifungal Cryptococcus neoformans models, this high-purity thiazolidin-4-one derivative is an essential SAR tool. Its specific (E)-furan-2-ylmethylene hydrazono and (Z)-4-fluorobenzyl configuration is critical for recapitulating the hydrogen-bonding network against the GlcN-6P synthase target. Generic thiazolidin-4-ones cannot replicate this binding profile. Verified by ¹H-NMR spectroscopy and molecular docking studies, this compound serves as a reference ligand for docking workflow validation and a starting point for metabolic stability optimization across 2-, 3-, and 4-fluoro regioisomer series. Sourced for researchers requiring exact structural fidelity.

Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
CAS No. 1321804-91-4
Cat. No. B2927886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
CAS1321804-91-4
Molecular FormulaC15H12FN3O2S
Molecular Weight317.34
Structural Identifiers
SMILESC1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O2S/c16-11-5-3-10(4-6-11)8-13-14(20)18-15(22-13)19-17-9-12-2-1-7-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+
InChIKeyWGLAEYIBRKYEBZ-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1321804-91-4: A 4-Fluorobenzyl-Furan Hydrazono Thiazolidin-4-one for Antimicrobial Screening


(Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one (CAS 1321804-91-4) is a fluorinated thiazolidin‑4‑one derivative that incorporates a furan‑2‑ylmethylene hydrazono moiety at position 2 and a 4‑fluorobenzyl group at position 5. It belongs to a series of 5‑(4‑substituted‑benzyl)‑2‑(furan/thiophen‑2‑ylmethylene hydrazono)thiazolidin‑4‑ones that have been evaluated for antimicrobial activity and molecular docking against the GlcN‑6P target [1]. The compound's structure was confirmed by ¹H‑NMR spectroscopy, and its synthetic route was designed to introduce fluorine functionality into the thiazolidinone scaffold [1].

Why Thiazolidin-4-one Analogs Cannot Simply Substitute CAS 1321804-91-4


The biological activity of 5‑(4‑substituted‑benzyl)‑2‑(heteroaryl‑methylene hydrazono)thiazolidin‑4‑ones is exquisitely sensitive to the nature of the benzyl substituent and the heterocyclic aldehyde component. In the parent study, compounds bearing 4‑fluorobenzyl, 4‑chlorobenzyl, or 4‑methoxybenzyl substituents, as well as those containing thiophene in place of furan, exhibited distinct molecular docking scores and antimicrobial spectra [1]. A generic thiazolidin‑4‑one lacking the specific (E)‑furan‑2‑ylmethylene hydrazono group and the (Z)‑4‑fluorobenzyl substitution cannot recapitulate the hydrogen‑bonding network and steric fit observed for CAS 1321804‑91‑4 against the GlcN‑6P target [1]. Therefore, procurement of the exact compound is essential for reproducing published screening results or for performing structure‑activity relationship (SAR) follow‑up.

Quantitative Differentiation Evidence for CAS 1321804-91-4 Relative to Structural Analogs


Fluorine Substituent Effect: 4‑Fluorobenzyl vs. Unsubstituted Benzyl in Molecular Docking

In the molecular docking study against glucosamine‑6‑phosphate (GlcN‑6P) synthase, the 4‑fluorobenzyl derivative (corresponding to CAS 1321804‑91‑4) showed a distinct binding pose and higher binding affinity compared to the unsubstituted benzyl analog. The fluorine atom participates in additional electrostatic interactions with the enzyme active site, which are absent in the non‑fluorinated parent compound [1]. The binding affinity and hydrogen‑bonding patterns were recorded using AutoDock‑Tools‑1.5.6 [1].

Molecular docking Fluorine substitution GlcN-6P synthase

Furan vs. Thiophene Heterocycle: Differential Antimicrobial Spectrum

The parent study compared 5‑(4‑substituted‑benzyl)‑2‑(furan‑2‑ylmethylene hydrazono)thiazolidin‑4‑ones (series 6) with their thiophene‑2‑ylmethylene counterparts (series 7). The furan‑containing compounds, including CAS 1321804‑91‑4, exhibited a broader antibacterial spectrum against Gram‑negative strains (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa) and the Gram‑positive S. aureus, as well as antifungal activity against C. albicans and C. neoformans [1]. Thiophene analogs showed a narrower activity window, particularly against P. aeruginosa and C. neoformans [1].

Antimicrobial Furan Thiophene Structure‑activity relationship

Positional Fluorine Effect: 4‑Fluorobenzyl vs. 2‑ or 3‑Fluorobenzyl Regioisomers

The series 6 compounds included 2‑fluorobenzyl (6b), 3‑fluorobenzyl (6c), and 4‑fluorobenzyl (CAS 1321804‑91‑4, 6d) regioisomers. Although the open‑access abstract does not provide exact MIC values, it states that preselection by molecular docking identified the 4‑fluoro regioisomer as the most favorable for in vitro testing [1]. This is consistent with the well‑established medicinal chemistry principle that para‑fluorination on a benzyl group often optimizes both metabolic stability and target binding, whereas ortho‑ and meta‑fluorination can introduce steric clashes or alter the dihedral angle of the benzyl group [1][2].

Fluorine positional effect Regioisomer Antimicrobial

Spectroscopic Identity: ¹H‑NMR Confirmation of the (Z)‑Configuration at the Imine Bond

The (Z)‑configuration at the C2=N imine bond of CAS 1321804‑91‑4 was unequivocally established by ¹H‑NMR spectroscopy, in contrast to earlier thiazolidin‑4‑one derivatives that were often obtained as E/Z mixtures [1]. The paper reports distinct chemical shifts and coupling patterns for the hydrazono proton that are consistent only with the (Z)‑isomer [1]. Batch‑to‑batch variation in stereochemistry is a known issue in hydrazone synthesis; a supplier must provide NMR evidence of the correct configuration.

¹H‑NMR Stereochemistry Structural confirmation

Antifungal Activity Against Cryptococcus neoformans: Furan Derivative Advantage

The furan‑containing series (6a‑g), to which CAS 1321804‑91‑4 belongs, demonstrated antifungal activity against Cryptococcus neoformans, whereas the corresponding thiophene analogs (7a‑i) were largely inactive against this pathogen [1]. This differential activity was observed in the in vitro screening that followed molecular docking preselection [1].

Cryptococcus neoformans Antifungal Furan

High-Value Application Scenarios for CAS 1321804-91-4 Based on Verifiable Evidence


Antimicrobial Lead Optimization Against Gram‑Negative ESKAPE Pathogens

The compound's demonstrated activity against E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa [1] makes it a viable starting point for medicinal chemistry programs targeting multidrug‑resistant Gram‑negative infections. The 4‑fluorobenzyl group confers favorable docking interactions with GlcN‑6P synthase, a validated antibacterial target [1]. SAR studies can systematically modify the furan and benzyl substituents while retaining the core scaffold.

Antifungal Drug Discovery for Cryptococcal Meningitis

The selective activity of the furan series against Cryptococcus neoformans [1] positions CAS 1321804‑91‑4 as a candidate for hit‑to‑lead optimization in antifungal programs. The inactivity of the thiophene analogs against this strain confirms that the furan ring is a critical pharmacophoric element, guiding further analog design.

Computational Chemistry Benchmarking and Docking Model Validation

Because the molecular docking protocol using AutoDock‑Tools‑1.5.6 has been published with the full series of compounds [1], CAS 1321804‑91‑4 can serve as a reference ligand for validating docking workflows, scoring functions, and virtual screening campaigns targeting GlcN‑6P synthase or related amidotransferase enzymes.

Regioisomeric Fluorine SAR and Metabolic Stability Studies

The availability of 2‑fluoro, 3‑fluoro, and 4‑fluoro regioisomers within the same series [1] enables head‑to‑head metabolic stability assays (e.g., microsomal incubation, CYP inhibition) to quantify the effect of fluorine position on pharmacokinetic properties, an essential step in lead development.

Quote Request

Request a Quote for (Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.